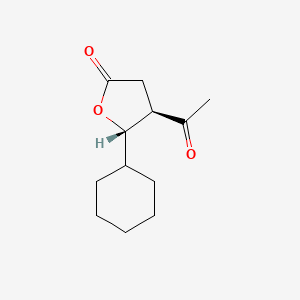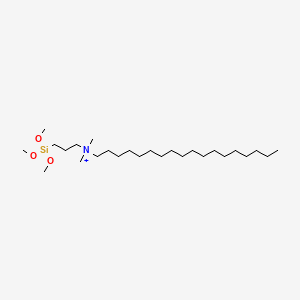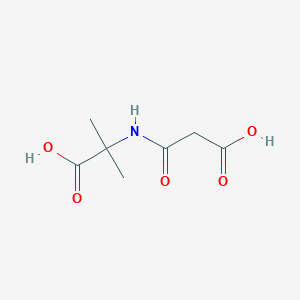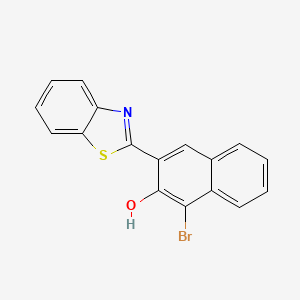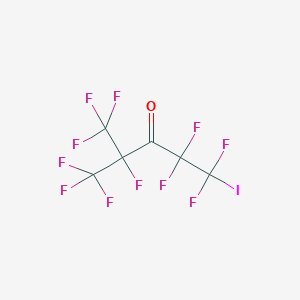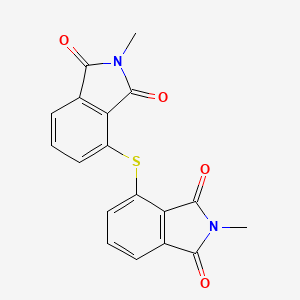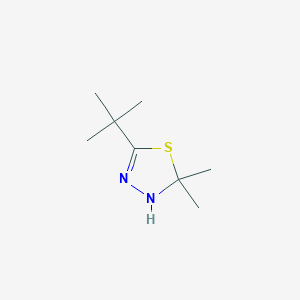
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the chlorophenyl group, potentially yielding a variety of reduced products.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The aminoethyl group might facilitate binding to biological molecules, while the imidazolidine ring could provide structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Aminoethyl)-1-phenylimidazolidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.
3-(2-Aminoethyl)-1-(4-methylphenyl)imidazolidine-2,4-dione: The methyl group could influence its reactivity and interactions.
3-(2-Aminoethyl)-1-(4-fluorophenyl)imidazolidine-2,4-dione: The fluorine atom might enhance its stability and binding affinity.
Uniqueness
The presence of the 4-chlorophenyl group in 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione could confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
93744-09-3 |
|---|---|
Molekularformel |
C11H12ClN3O2 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-7-10(16)14(6-5-13)11(15)17/h1-4H,5-7,13H2 |
InChI-Schlüssel |
BPSJWJVXGUAOKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



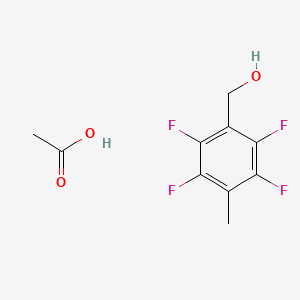
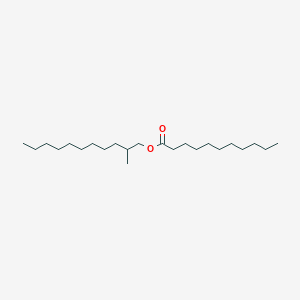
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
